molecular formula C12H17NO B1468945 1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol CAS No. 1341656-26-5

1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol

Cat. No.: B1468945
CAS No.: 1341656-26-5
M. Wt: 191.27 g/mol
InChI Key: WWJDHTRSWGWOEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of a reaction flask charged with a starting compound, a solvent, and a base . The mixture is then cooled in an ice-acetone bath .


Molecular Structure Analysis

The molecular structure of 1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol consists of a four-membered azetidine ring attached to a benzene ring that has two methyl groups at the 3rd and 4th positions.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Horner–Wadsworth–Emmons reaction and aza-Michael addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like Azetidin-3-ol include a molecular weight of 73.09, and it is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol and its derivatives have been studied in the context of microwave-assisted synthesis. This method facilitates the rapid and efficient production of nitrogen and sulfur-containing heterocyclic compounds, which are then screened for their antibacterial and antifungal activities against various pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006).

Structural Analysis

The molecular and crystal structure of compounds like 1-(Diphenylmethyl)azetidin-3-ol has been analyzed, providing insight into the triclinic space group and other structural details vital for understanding the compound's chemical behavior and potential applications (Ramakumar, Venkatesan, & Rao, 1977).

Polymer Synthesis

Research has explored the use of 1-alkyl-3-azetidinols, closely related to this compound, in the synthesis of polymers with pendant azetidine functions. These polymers, when treated with specific agents, form water-soluble or cross-linked insoluble materials, demonstrating their potential in material science (Bogaert, Goethals, & Schacht, 1981).

Synthesis and Reactivity Studies

Various derivatives of azetidin-3-ol, including those resembling this compound, have been synthesized and their reactions studied. These studies provide insights into potential applications in pharmaceuticals and organic chemistry (Morimoto, Okutani, & Masuda, 1973).

Transformation into Other Compounds

Research has also explored the transformation of certain azetidin-2-ones into other compounds, such as 3-aryl-2-(ethylamino)propan-1-ols. These transformations showcase the versatility of azetidin-3-ol derivatives in chemical synthesis and pharmaceutical applications (Mollet, D’hooghe, & de Kimpe, 2011).

Safety and Hazards

The safety and hazards associated with similar compounds like Azetidin-3-ol include the risk of causing severe skin burns and eye damage . Precautionary measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Future Directions

The future directions in the research of similar compounds like azetidines and oxetanes involve the synthesis of new derivatives through various reactions like the Suzuki–Miyaura cross-coupling . These new derivatives can then be evaluated for their potential pharmacological activities .

Properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-4-11(5-10(9)2)6-13-7-12(14)8-13/h3-5,12,14H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJDHTRSWGWOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CC(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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